methyl 3-(carbamoylamino)propanoate

Description

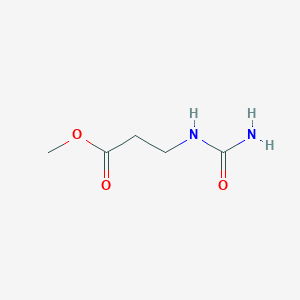

Methyl 3-(carbamoylamino)propanoate is an organic compound featuring a carbamoyl urea group (-NH-C(O)-NH₂) attached to the β-carbon of a methyl propanoate backbone. This structure confers polarity and hydrogen-bonding capability, making it relevant in medicinal chemistry and pharmaceutical synthesis.

Properties

IUPAC Name |

methyl 3-(carbamoylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-10-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAMKVNXXZQVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285219 | |

| Record name | β-Alanine, N-carbamoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18019-23-3 | |

| Record name | β-Alanine, N-carbamoyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18019-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Alanine, N-carbamoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(carbamoylamino)propanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl acrylate with urea under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carbamoylamino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamoylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-(carbamoylamino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Researchers use it to study enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of methyl 3-(carbamoylamino)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural Derivatives and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

- Polarity: The carbamoylamino group increases polarity compared to non-urea derivatives (e.g., methyl 3-mercaptopropanoate, ), enhancing water solubility but reducing lipid permeability.

- Thermal Stability: Hydroxyphenyl derivatives () exhibit higher boiling points (~295°C) due to hydrogen bonding, whereas aromatic amines (e.g., pyridinylamino in ) show moderate stability.

Pharmaceutical Relevance

- Solriamfetol Synthesis: Impurity C (methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate) is a critical byproduct in solriamfetol production, necessitating stringent chiral purification to ensure drug safety .

Material Science

- Hydrogen-Bonding Networks: Urea-containing compounds like methyl 3-(carbamoylamino)propanoate can form stable crystalline structures, useful in crystal engineering .

Biological Activity

Methyl 3-(carbamoylamino)propanoate, a compound with the molecular formula C₄H₈N₂O₃, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 132.12 g/mol

- Chemical Structure : The compound features a carbamoylamino group attached to a propanoate backbone, which is significant for its biological interactions.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infection control.

- Anticancer Potential : Research indicates that this compound may have anticancer properties, potentially acting through the modulation of biochemical pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, possibly by inhibiting chemotaxis of immune cells such as polymorphonuclear leukocytes (PMNs) and monocytes .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For instance, it can form stable complexes with enzymes, potentially inhibiting their activity and affecting cellular processes.

- Modulation of Immune Responses : Studies have indicated that this compound can modulate immune responses by inhibiting the chemotaxis of immune cells induced by inflammatory cytokines like CXCL8 .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in PMN and monocyte chemotaxis |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis through intrinsic pathways involving caspase activation. Further investigation is required to elucidate the specific molecular targets involved.

Case Study: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory properties revealed that this compound significantly inhibited the migration of PMNs in response to CXCL8 stimulation. The study utilized an in vitro chemotaxis assay where human PMNs were exposed to the compound prior to cytokine treatment. Results showed a marked decrease in PMN migration compared to controls, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.